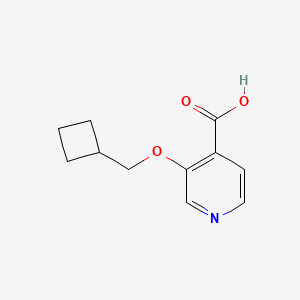

3-(Cyclobutylmethoxy)isonicotinic acid

Beschreibung

BenchChem offers high-quality 3-(Cyclobutylmethoxy)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-6-10(9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNVRMWCIOSARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Cyclobutylmethoxy)isonicotinic Acid: A Strategic Building Block in Modern Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of small-molecule building blocks dictates the success of downstream drug candidates. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) has emerged as a highly specialized, versatile intermediate[1]. By combining a hydrogen-bond-accepting pyridine core with a sterically demanding, lipophilic cyclobutylmethoxy moiety, this compound serves as a critical scaffold in the synthesis of highly selective kinase inhibitors, including those targeting TYK2, Raf, and SGK1[2][3][4].

This technical guide dissects the structural rationale, mechanistic utility, and synthetic workflows associated with 3-(cyclobutylmethoxy)isonicotinic acid, providing researchers with self-validating protocols to integrate this building block into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 3-(cyclobutylmethoxy)isonicotinic acid lies in its precise physicochemical properties, which are optimized for both synthetic tractability and biological target engagement[1][5].

Table 1: Key Physicochemical and Structural Properties

| Property | Value |

| CAS Number | 1539966-56-7 |

| PubChem CID | 81446414 |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 3-(cyclobutylmethoxy)pyridine-4-carboxylic acid |

| SMILES | C1CNCC(C1C(=O)O)OCC2CCC2 |

The Causality of Structural Design

-

The Cyclobutylmethoxy Moiety: Why utilize a cyclobutyl ring instead of a simpler methoxy or bulky tert-butyl group? The cyclobutane ring offers a unique conformational space. It provides superior lipophilicity and steric bulk compared to a methoxy group, effectively filling the hydrophobic sub-pockets adjacent to the ATP-binding site in kinase hinge regions[4]. Furthermore, the primary ether linkage (–CH2–O–) provides essential flexibility, allowing the cyclobutyl ring to adopt an optimal geometry without introducing the excessive rotational entropy seen in longer alkyl chains.

-

The Isonicotinic Acid Core: The pyridine nitrogen serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region. The carboxylic acid at the 4-position is primed for derivatization, most commonly via amide coupling with complex heteroarylamines to extend the molecule into the solvent-exposed region or the DFG-out pocket[2].

Mechanistic Rationale in Drug Design

The strategic placement of the cyclobutylmethoxy group at the 3-position (ortho to the carboxylic acid) is a deliberate design choice. This substitution pattern induces a steric clash with the resulting 4-carboxamide upon downstream functionalization. This clash forces the amide bond out of coplanarity with the pyridine ring.

Achieving this specific dihedral angle is often a prerequisite for high selectivity profiles in kinase inhibitors, as it dictates the three-dimensional trajectory of the extended molecular vector. This structural pre-organization has been successfully deployed in the synthesis of Raf kinase inhibitors and TYK2 inhibitors to prevent off-target binding[2][4].

Logical Workflow of Kinase Inhibitor Design using 3-Alkoxyisonicotinic Acids.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high purity and reproducibility, the synthesis of 3-(cyclobutylmethoxy)isonicotinic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of 3-fluoroisonicotinic acid.

Table 2: Optimization of the SNAr Etherification Step

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| K2CO3 | DMF | 100 | 24 | 35 | Incomplete conversion; base too weak for alkoxide generation. |

| Cs2CO3 | DMF | 100 | 24 | 52 | Moderate conversion; improved solubility over K2CO3. |

| NaH | THF | 65 (Reflux) | 16 | 48 | Poor solubility of the intermediate carboxylate salt. |

| NaH | DMF | 80 | 12 | 88 | Optimal alkoxide generation & transition state stabilization. |

Protocol 1: Synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid

Rationale: 3-fluoroisonicotinic acid is chosen over 3-chloro or 3-bromo derivatives because the highly electronegative fluorine atom strongly activates the adjacent carbon for nucleophilic attack, making the SNAr pathway kinetically favorable.

Step 1: Alkoxide Generation

-

Charge a flame-dried, nitrogen-purged reaction vessel with cyclobutylmethanol (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in portions.

-

Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol to form the highly nucleophilic cyclobutylmethoxide. The 2.5 equivalents are required because the first equivalent deprotonates the carboxylic acid of the starting material.

-

-

Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution (SNAr) 5. Add 3-fluoroisonicotinic acid (1.0 equivalent) portion-wise to the alkoxide solution. 6. Heat the reaction mixture to 80 °C for 12 hours.

-

Causality: Elevated temperature is required to overcome the activation energy barrier of the SNAr reaction on the electron-deficient pyridine ring.

-

Self-Validation Checkpoint: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 142 [M+H]+) and the appearance of the product mass (m/z 208 [M+H]+) confirm quantitative conversion. Do not proceed to workup until the starting material peak is <2% by UV integration.

Step 3: Workup and Isolation 8. Cool the mixture to room temperature and quench carefully with dropwise addition of water. 9. Adjust the pH to 3-4 using 1M HCl.

-

Causality: Acidification protonates the carboxylate, rendering the product electronically neutral and precipitating it from the aqueous DMF solution.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford the crude product. Purify via recrystallization from ethanol/water.

Downstream Functionalization: Amide Coupling Protocol

The primary application of 3-(cyclobutylmethoxy)isonicotinic acid is its coupling to complex amines.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: The steric bulk of the ortho-cyclobutylmethoxy group severely hinders the electrophilicity of the activated carbonyl. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. HATU is employed because it generates a highly reactive 7-aza-OBt ester intermediate, accelerating the acylation of sterically hindered amines[6].

-

Dissolve 3-(cyclobutylmethoxy)isonicotinic acid (1.0 eq) and the target heteroarylamine (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton scavenger to maintain the basic environment necessary for amine nucleophilicity without competing for the activated ester.

-

-

Add HATU (1.2 eq) in one portion and stir at room temperature for 16 hours.

-

Self-Validation Checkpoint: Perform TLC (5% MeOH in DCM). A new, UV-active spot with a higher Rf than the highly polar starting acid indicates successful coupling. Confirm the target mass via LC-MS before quenching.

-

Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81446414, 3-(Cyclobutylmethoxy)pyridine-4-carboxylic acid." PubChem.[Link]

- Takeda Pharmaceutical Company Limited. "TYK2 Inhibitors and Uses Thereof.

- Array BioPharma Inc. "Pyrazole [3, 4-b] pyridine raf inhibitors.

Sources

- 1. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]

- 4. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Physicochemical Profiling and Synthetic Applications of 3-(Cyclobutylmethoxy)isonicotinic Acid

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7) is a highly specialized intermediate that combines the amphoteric, hydrogen-bonding capabilities of an isonicotinic acid core with the metabolic stability and lipophilicity of a cyclobutylmethoxy appendage[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this molecule, explores the mechanistic causality behind its chemical reactivity, and establishes self-validating experimental workflows for its application in complex organic synthesis.

Structural Rationale & Physicochemical Properties

The structural architecture of 3-(Cyclobutylmethoxy)isonicotinic acid is defined by two primary domains:

-

The Isonicotinic Acid Core: The base pyridine-4-carboxylic acid scaffold exhibits an amphoteric nature. Unsubstituted isonicotinic acid possesses a pyridine nitrogen pKa of 1.77 and a carboxylic acid pKa of 4.96 ()[2].

-

The 3-Cyclobutylmethoxy Substituent: The addition of this bulky, lipophilic ether at the ortho-position relative to the carboxylic acid introduces significant steric hindrance. It also modulates the electronic distribution via electron-donating resonance, slightly raising the basicity of the pyridine nitrogen while increasing the overall lipophilicity (logP) of the molecule[1].

Quantitative Physicochemical Profile

The following table summarizes the key empirical and predicted physicochemical data for this building block:

| Property | Value | Mechanistic Implication |

| Chemical Name | 3-(Cyclobutylmethoxy)isonicotinic acid | Standard IUPAC nomenclature. |

| CAS Number | 1539966-56-7 | Unique registry identifier[1]. |

| Molecular Formula | C₁₁H₁₃NO₃ | Dictates exact mass for LC-MS tracking. |

| Molecular Weight | 207.23 g/mol | Favorable for Lipinski's Rule of 5 compliance. |

| Predicted pKa (Acidic) | ~4.8 | Exists as a carboxylate anion at physiological pH. |

| Predicted pKa (Basic) | ~1.8 | Pyridine nitrogen remains unprotonated in blood plasma. |

| Predicted logP | 2.4 - 2.8 | Enhances membrane permeability vs. parent acid. |

| Topological Polar Surface Area | 59.4 Ų | Optimal for both oral bioavailability and BBB penetration. |

Chemical Reactivity & Mechanistic Causality

The most critical synthetic challenge when utilizing 3-(Cyclobutylmethoxy)isonicotinic acid is the ortho-substituent effect . The cyclobutylmethoxy group at the C3 position creates a substantial steric shield around the C4 carboxylic acid. This steric bulk restricts the rotational freedom of the carboxylate group and physically impedes the approach of bulky nucleophiles or standard carbodiimide coupling reagents (e.g., EDC/HOBt).

To overcome this, synthetic workflows must utilize uronium-based coupling reagents with superior leaving groups. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. As established by Carpino et al., HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, where the neighboring pyridine nitrogen of the HOAt leaving group provides an anchimeric assistance effect, drastically accelerating the coupling rate even in sterically congested environments ()[3].

Experimental Protocols

Workflow 1: Self-Validating HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure the efficient conversion of the sterically hindered 3-(Cyclobutylmethoxy)isonicotinic acid into complex amides.

Step 1: Solvation

-

Action: Dissolve 1.0 equivalent of 3-(Cyclobutylmethoxy)isonicotinic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is selected for its high dielectric constant, which effectively solvates the zwitterionic starting material, preventing aggregation and ensuring homogeneous reaction kinetics.

Step 2: Deprotonation

-

Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It fully deprotonates the carboxylic acid to form the reactive carboxylate anion without acting as a competing nucleophile in the subsequent activation step.

Step 3: Activation

-

Action: Add 1.1 equivalents of HATU and stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the sterically hindered carboxylate into the highly reactive HOAt active ester, overcoming the steric barrier imposed by the cyclobutylmethoxy group[3].

Step 4: Nucleophilic Addition & Self-Validation

-

Action: Add 1.2 equivalents of the target primary or secondary amine and stir for 2 hours.

-

Self-Validation (QC Check): At t=30 min and t=120 min, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol is internally validated when the UV trace shows the complete disappearance of the HOAt-ester intermediate mass ( M+1=326.1 ) and the emergence of the target amide mass.

Workflow and mechanism for the HATU-mediated amide coupling of hindered isonicotinic acids.

Workflow 2: Physicochemical Characterization

To verify the structural integrity and physicochemical properties of the synthesized derivatives, the following analytical workflow is employed:

-

LC-MS Profiling: Confirms >95% purity and verifies the exact mass using Electrospray Ionization (ESI+).

-

Potentiometric Titration: Empirically determines the exact pKa shifts caused by the amide bond formation, utilizing a glass electrode system in a co-solvent mixture (e.g., Methanol/Water) extrapolated to zero organic solvent.

-

Shake-Flask Method: Validates the predicted logP by partitioning the compound between 1-octanol and pH 7.4 phosphate buffer, followed by UV-Vis quantification of the aqueous and organic layers.

Self-validating physicochemical characterization workflow for pyridine derivatives.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5922, Isonicotinic Acid. PubChem. Retrieved March 13, 2026, from[Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

Sources

Solvation Dynamics and Assay Protocols for 3-(Cyclobutylmethoxy)isonicotinic Acid in DMSO

Executive Summary

3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) is a highly versatile pyridine-based building block frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. With a molecular weight of 207.23 g/mol , it adheres strictly to the "Rule of Three" parameters for fragment libraries[2]. However, its utility in high-throughput screening (HTS) is entirely contingent on its solubility profile in dimethyl sulfoxide (DMSO)[3]. This technical guide details the physicochemical mechanics of its solvation, outlines self-validating protocols for kinetic and thermodynamic solubility assessment, and provides actionable guidelines for mitigating precipitation during aqueous dilution.

Physicochemical Profiling & Solvation Mechanics

From an application science perspective, solubility is not a static value but a dynamic equilibrium dictated by molecular structure. 3-(Cyclobutylmethoxy)isonicotinic acid possesses three critical moieties that dictate its behavior in DMSO:

-

Carboxylic Acid (-COOH) : Acts as a strong hydrogen bond donor. DMSO, a highly polar aprotic solvent, features a highly polarized S=O bond. The oxygen atom serves as a potent hydrogen bond acceptor, rapidly disrupting the compound's crystalline lattice by forming strong intermolecular H-bonds with the carboxylic acid[3].

-

Pyridine Ring : The nitrogen atom in the isonicotinic core provides dipole-dipole interaction capabilities, further stabilizing the solvated monomer[2].

-

Cyclobutylmethoxy Group : This hydrophobic, aliphatic ether tail introduces lipophilicity. While DMSO is amphiphilic and can solvate this moiety, the cyclobutyl group is the primary driver of "crashing out" (precipitation) when the DMSO stock is subsequently diluted into aqueous biological buffers[3].

Causality Check: Why strictly anhydrous DMSO? Water is a highly aggressive competitor for hydrogen bonding. Even trace water absorption in the DMSO stock will preferentially hydrate the DMSO molecules. This displaces the 3-(Cyclobutylmethoxy)isonicotinic acid, forcing the lipophilic cyclobutyl moiety out of solution and causing premature precipitation before the assay even begins[3].

Fig 1: Solvation mechanics of 3-(Cyclobutylmethoxy)isonicotinic acid in DMSO.

Kinetic vs. Thermodynamic Solubility Framework

In drug discovery, we must distinguish between kinetic and thermodynamic states to avoid false negatives in bioassays[4].

-

Kinetic Solubility : The concentration at which a supersaturated solution (originating from a DMSO stock) precipitates when diluted into an aqueous buffer[4]. This is crucial for HTS, where compounds are dosed directly from DMSO into assay plates[5].

-

Thermodynamic Solubility : The true equilibrium concentration achieved when the solid crystalline compound is incubated directly in a solvent without the aid of DMSO[6].

Fig 2: Self-validating workflows for kinetic and thermodynamic solubility.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be engineered as a self-validating system. The following workflows incorporate internal checks to differentiate true insolubility from experimental artifacts (e.g., filter adsorption)[4].

Protocol A: Preparation of 100 mM Master Stock

-

Mass Calculation : Weigh exactly 20.72 mg of 3-(Cyclobutylmethoxy)isonicotinic acid into a sterile, low-bind microcentrifuge tube[7].

-

Solvent Addition : Add 1.0 mL of anhydrous, cell-culture grade DMSO (or DMSO-d6 for NMR applications)[3].

-

Dissolution : Vortex vigorously for 2 minutes. If the solution is not optically clear, sonicate in a water bath at 25°C for 5 minutes.

-

Validation : Analyze a 1 µL aliquot via LC-MS to confirm structural integrity and rule out degradation during sonication[1]. Store aliquots at -20°C in tightly sealed tubes purged with argon to prevent hygroscopic water uptake[3].

Protocol B: Kinetic Solubility Assessment (HPLC-UV Validated)

-

Dilution : Spike 10 µL of the 100 mM DMSO stock into 990 µL of pH 7.4 Phosphate Buffered Saline (PBS) to achieve a theoretical concentration of 1 mM (1% DMSO final)[2].

-

Incubation : Incubate at 37°C for 2 hours with orbital shaking (300 rpm) to simulate physiological assay conditions[6].

-

Separation : Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate[4].

-

Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.

-

Self-Validation Step: Run a known highly soluble control (e.g., Atenolol) through the same filter to calculate non-specific membrane adsorption. If Atenolol recovery is <95%, switch to a low-binding hydrophilic filter[8].

-

-

Quantification : Analyze the filtrate via HPLC-UV (λ = 254 nm for the pyridine chromophore) against a standard curve generated in pure DMSO[8].

Quantitative Data Presentation

The table below summarizes the expected solubility parameters for 3-(Cyclobutylmethoxy)isonicotinic acid based on its physicochemical profile and standard FBDD metrics[9].

| Parameter | Medium | Expected Threshold | Analytical Method | Clinical/Assay Relevance |

| Master Stock | Anhydrous DMSO | ≥ 100 mM | Visual / NMR | HTS Library Storage |

| Kinetic Sol. | PBS (pH 7.4, 1% DMSO) | 100 - 500 µM | HPLC-UV | In vitro Bioassays |

| Thermo Sol. | SGF (pH 1.2) | Low (< 50 µM) | LC-MS/MS | Gastric Absorption |

| Thermo Sol. | SIF (pH 6.8) | Moderate (1 - 5 mM) | LC-MS/MS | Intestinal Absorption |

Note: At pH 7.4, the carboxylic acid (pKa ~4.5-5.0) is fully ionized, significantly enhancing aqueous solubility compared to the neutral species present in acidic gastric fluid[4].

Downstream Application Workflows

When deploying 3-(Cyclobutylmethoxy)isonicotinic acid in biological screens, the transition from the DMSO stock to the aqueous assay environment is the highest risk point for failure.

-

The "Crashing Out" Phenomenon : Rapid addition of aqueous buffer to the DMSO stock creates localized zones of low DMSO concentration, forcing the lipophilic cyclobutylmethoxy group out of solution[3].

-

Mitigation Strategy : Always add the DMSO stock to the aqueous buffer with rapid vortexing, never the reverse. Maintain the final DMSO concentration ≤ 1% to prevent solvent-induced cytotoxicity in cell-based assays[6].

References

-

Raytor : Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

American Pharmaceutical Review : Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

BioDuro : ADME Solubility Assay - Kinetic and Thermodynamic Workflows. Retrieved from [Link]

-

National Institutes of Health (PMC) : DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

Sources

- 1. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. raytor.com [raytor.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. 1539966-56-7 | Sigma-Aldrich [sigmaaldrich.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. lifechemicals.com [lifechemicals.com]

A Framework for Assessing the Solution Stability of 3-(Cyclobutylmethoxy)isonicotinic acid

An In-Depth Technical Guide

Disclaimer: 3-(Cyclobutylmethoxy)isonicotinic acid is a novel compound with limited publicly available data. This guide, therefore, presents a comprehensive and scientifically rigorous framework for assessing its stability in solution, based on established principles, regulatory guidelines, and the predicted chemical liabilities of its structure. The protocols and rationales described herein are intended as an expert-guided template for the investigation of this or structurally similar novel chemical entities.

Introduction: The Imperative of Stability Analysis in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, one of the most critical being the assessment of its chemical stability. Stability is not merely a measure of shelf-life but a fundamental characteristic that impacts a drug's safety, efficacy, and quality.[1][2][3] For a novel molecule like 3-(Cyclobutylmethoxy)isonicotinic acid, a thorough understanding of its behavior under various environmental conditions is paramount. This guide provides the strategic and tactical framework for conducting a comprehensive solution stability analysis. We will delve into the predictive assessment of degradation pathways, the design of forced degradation studies, the development of a robust stability-indicating analytical method, and the setup of formal stability programs in accordance with international regulatory standards.[1][4]

Part 1: Structural Assessment and Predicted Degradation Pathways

The chemical structure of 3-(Cyclobutylmethoxy)isonicotinic acid—an isonicotinic acid core with a cyclobutylmethoxy substituent—provides critical clues to its potential instabilities.

-

Isonicotinic Acid Moiety: The pyridine ring is generally stable but can be susceptible to oxidative degradation, potentially leading to N-oxide formation or ring hydroxylation.[5][6] The carboxylic acid group provides a site for potential esterification or decarboxylation under certain stress conditions.

-

Ether Linkage (-O-CH₂-): Ether linkages can be susceptible to oxidative cleavage. More significantly, they can undergo hydrolysis, particularly under strong acidic conditions, which would cleave the cyclobutylmethoxy group from the pyridine ring.[7][8][9]

-

Cyclobutyl Group: While generally stable, strained aliphatic rings can be susceptible to oxidation under aggressive conditions.

Based on this analysis, the primary degradation pathways to investigate are hydrolysis , oxidation , and photolysis .

Part 2: The Core Investigation: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability program.[10][11][12] Its purpose is to intentionally degrade the molecule to identify likely degradation products, elucidate degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[13][14] The industry-accepted target for degradation is typically between 5-20%; enough to generate and detect primary degradants without destroying the molecule entirely.[11]

Experimental Protocol: Forced Degradation of 3-(Cyclobutylmethoxy)isonicotinic acid

This protocol outlines the conditions for subjecting the molecule to hydrolytic, oxidative, and photolytic stress. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile:water 50:50) for these studies.

1. Hydrolytic Degradation:

-

Rationale: To evaluate the susceptibility of the molecule to pH-dependent hydrolysis, particularly targeting the ether linkage.[14][15][16]

-

Procedure:

- Acid Hydrolysis: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).

- Base Hydrolysis: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH).

- Neutral Hydrolysis: Mix the stock solution with purified water.

- Incubate all three solutions at 60°C.[17]

- Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

- Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction before analysis.[17]

2. Oxidative Degradation:

-

Rationale: To assess the molecule's vulnerability to oxidation, targeting the pyridine ring and ether linkage.

-

Procedure:

- Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

- Keep the solution at room temperature and protect it from light.

- Withdraw aliquots at the same time points as the hydrolysis study.

- Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite) prior to injection into the analytical system.

3. Photolytic Degradation:

-

Rationale: To determine if the molecule is light-sensitive, as required by ICH Q1B guidelines.[13][18]

-

Procedure:

- Expose the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light.

- The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]

- Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

- Analyze the samples at the end of the exposure period.

| Stress Condition | Agent | Typical Conditions | Potential Degradation Site |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Ether Linkage |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Ether Linkage |

| Oxidation | 3% H₂O₂ | Room Temperature | Pyridine Ring, Ether Linkage |

| Photolysis | UV/Vis Light | ICH Q1B Standard | Pyridine Ring |

| Thermal | Heat | 60°C (Dry & Solution) | General Decomposition |

A summary of forced degradation conditions.

Part 3: The Enabling Tool: Stability-Indicating Analytical Method (SIAM)

A robust SIAM is non-negotiable. Its purpose is to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously detecting and separating all significant degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the most common and effective technique.[21][22]

Workflow for SIAM Development

Caption: Workflow for SIAM Development and Validation.

Protocol: HPLC Method Development

-

Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20] Use a mobile phase consisting of an aqueous buffer (e.g., 0.01M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[22]

-

Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar impurities.[21]

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak of 3-(Cyclobutylmethoxy)isonicotinic acid and all degradation product peaks.

-

Optimization: Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.[13]

-

Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[20][23]

Part 4: Regulatory Compliance: Formal Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated. These studies provide the data to establish a re-test period for the drug substance and a shelf-life for the drug product.[1][3] The studies must be conducted on at least three primary batches manufactured at a minimum of pilot scale.[3]

ICH Q1A Storage Conditions

The choice of long-term storage conditions is based on the climatic zone where the product will be marketed.[16]

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (for submission) | To establish the re-test period/shelf-life under recommended storage conditions.[1][14] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if significant change occurs during accelerated studies.[14][24] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the long-term stability profile and assess the impact of short-term excursions.[14][25] |

Standard storage conditions for formal stability studies as per ICH Q1A(R2).[14]

Testing Frequency

-

Long-Term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][14][26]

-

Accelerated: A minimum of three time points, including initial (t=0) and final (e.g., t=6 months), is recommended (e.g., 0, 3, and 6 months).[14][16]

Caption: Overall Stability Assessment Workflow.

Conclusion

The stability assessment of a novel compound such as 3-(Cyclobutylmethoxy)isonicotinic acid is a systematic, multi-faceted process grounded in regulatory guidelines and sound scientific principles. By beginning with a predictive analysis of the molecular structure, executing a thorough forced degradation study, and developing a specific and robust stability-indicating method, a solid foundation is built. This foundation enables the successful execution of formal stability programs, ultimately ensuring that the quality, safety, and efficacy of the potential new medicine are maintained throughout its lifecycle. This structured approach not only satisfies regulatory requirements but also provides invaluable insights into the molecule's intrinsic properties, guiding formulation development and defining appropriate storage and handling procedures.

References

A consolidated list of all sources cited within this guide.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.

- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.

- Q1A(R2) Guideline. (2010). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

- A practical guide to forced degradation and stability studies for drug substances. Sharp Services.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp Services.

- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.

- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid... PubMed.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International.

- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). National Center for Biotechnology Information.

- Isonicotinic acid | 55-22-1. ChemicalBook.

- Isoniazid Degradation Pathway. (2006). EAWAG BBD/PPS.

- Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. (1979). Indian Academy of Sciences.

- Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. National Center for Biotechnology Information.

- Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.

- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Association of Southeast Asian Nations.

- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Center for Biotechnology Information.

- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.

- Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).

- Isonicotinic acid 55-22-1 wiki. Guidechem.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia.

- Isonicotinic acid. Wikipedia.

- Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.

- Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. National Center for Biotechnology Information.

- Hydrolysis | Chemistry | Research Starters. EBSCO.

- Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. (2002). DOI.

- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Sopan Pharmaceuticals.

- Chemical Analysis-Hydrolysis, Oxidation, Photolysis. (2021). YouTube.

Sources

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. onyxipca.com [onyxipca.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. biobostonconsulting.com [biobostonconsulting.com]

- 19. japsonline.com [japsonline.com]

- 20. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. scispace.com [scispace.com]

- 23. rjpn.org [rjpn.org]

- 24. edaegypt.gov.eg [edaegypt.gov.eg]

- 25. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 26. asean.org [asean.org]

The Isonicotinic Acid Scaffold: A Technical Guide to Biological Activity and Rational Drug Design

Executive Summary

The pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a privileged structure in medicinal chemistry. Historically anchored by the discovery of isoniazid—a cornerstone in the fight against Mycobacterium tuberculosis—this scaffold has evolved into a versatile pharmacophore. Modern derivatization strategies, including the synthesis of hydrazide-hydrazones and Schiff bases, have unlocked a broad spectrum of biological activities ranging from potent antimicrobial efficacy to targeted anticancer proliferation inhibition. This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationship (QSAR) principles, and validated experimental protocols necessary for optimizing isonicotinic acid derivatives in modern drug discovery.

Structural Rationale: The Privileged Pyridine Core

The pharmacological utility of isonicotinic acid derivatives stems from the intrinsic physicochemical properties of the pyridine ring. The basic nitrogen atom within the heterocycle serves a dual purpose: it improves aqueous solubility through protonation at physiological pH, and it acts as a critical hydrogen-bond acceptor when interacting with target enzyme active sites.

Furthermore, the carboxylic acid moiety at the para position provides a highly reactive anchor for chemical derivatization. By converting the acid into hydrazides or hydrazones, medicinal chemists can precisely tune the molecule's lipophilicity. QSAR studies have conclusively shown that modulating this lipophilicity is essential for penetrating lipid-rich biological barriers, such as the mycolic acid envelope of mycobacteria [1].

Antimicrobial Efficacy: Overcoming Mycobacterial Defenses

Mechanism of Action

The most well-characterized biological activity of the isonicotinic acid scaffold is its antitubercular mechanism. Isoniazid (INH) operates as a prodrug. Upon entering the mycobacterial cell, it requires oxidative activation by the bacterial catalase-peroxidase enzyme, KatG. The activated radical species then forms a covalent adduct with NAD+. This INH-NAD adduct is a potent inhibitor of InhA (enoyl-ACP reductase), an essential enzyme in the type II fatty acid synthase (FAS-II) pathway, ultimately halting the synthesis of the mycobacterial cell wall [2].

Fig 1. Mechanistic pathway of Isoniazid activation and mycobacterial inhibition.

Quantitative Antimicrobial Data

Recent synthetic efforts have focused on overcoming INH resistance by appending lipophilic and electron-withdrawing groups to the scaffold.

Table 1: Antimicrobial Activity (MIC) of Select Isonicotinic Acid Derivatives

| Compound | Target Strain | Mechanism / Target | MIC (µM) |

| Isoniazid (Reference) | M. tuberculosis H37Rv (Sensitive) | Mycolic Acid Synthesis | 0.91 |

| Compound 6 (X = 4'-OCH3) | M. tuberculosis DM97 (Resistant) | Mycolic Acid Synthesis | 12.41 |

| Compound 7 (X = 4'-CH3) | M. tuberculosis DM97 (Resistant) | Mycolic Acid Synthesis | 13.06 |

Data synthesized from in vitro evaluations of isonicotinic acid analogs against resistant strains [3].

Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC

Objective: To objectively quantify the Minimum Inhibitory Concentration (MIC) of synthesized isonicotinic acid derivatives against mycobacterial strains.

Self-Validating System: The microtiter plate architecture must include three critical controls: a Sterility Control (media only), a Growth Control (untreated bacteria), and a Reference Control (Isoniazid-treated bacteria). If the Sterility Control turns pink or the Growth Control remains blue, the assay is fundamentally compromised and must be aborted.

Causality of Experimental Choices: Visual turbidity (OD600) is an unreliable metric for mycobacteria due to their inherent tendency to aggregate and form cords, creating erratic optical scattering. Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is utilized to bypass physical scattering. Viable, metabolically active cells irreversibly reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via NADH dehydrogenase. This provides a direct, objective biochemical readout of viability.

Step-by-Step Methodology:

-

Preparation: Prepare a 96-well microtiter plate. Dispense 100 µL of Middlebrook 7H9 broth into all wells.

-

Serial Dilution: Add 100 µL of the isonicotinic acid derivative (dissolved in DMSO) to the first column. Perform a two-fold serial dilution across the plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

-

Inoculation: Add 100 µL of the standardized mycobacterial suspension (adjusted to 1×105 CFU/mL) to all test and growth control wells.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Readout: Visually inspect the plate or read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Antiproliferative & Anticancer Capabilities

Mechanism of Action

Beyond antimicrobial applications, isonicotinic acid derivatives have emerged as potent antiproliferative agents. A primary target is Dihydroorotate Dehydrogenase (DHODH) , a central enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly dividing cancer cells rely heavily on this pathway to generate the nucleotides required for DNA replication. By binding to the ubiquinone channel of DHODH, specific isonicotinic acid Schiff bases starve the cancer cells of pyrimidines, triggering cell cycle arrest and apoptosis [4].

Quantitative Anticancer Data

The nature of the substituent groups drastically affects target affinity. Derivatives with optimal electron-withdrawing profiles demonstrate significant cytotoxicity.

Table 2: Anticancer Activity (IC50) of Isonicotinic Acid Derivatives

| Compound | Cell Line | Target Enzyme | IC50 (µM) |

| BEHI | A549 (Human Lung Cancer) | DHODH | 20.5 |

| BEHI | 4T1 (Mouse Breast Cancer) | DHODH | 18.5 |

| 3-BEHEI | A549 (Human Lung Cancer) | DHODH | ~50.0 |

| 3-BEHMI | A549 (Human Lung Cancer) | DHODH | ~110.0 |

Data derived from in vitro MTT assays evaluating DHODH inhibitors [4].

Experimental Protocol: High-Throughput MTT Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of isonicotinic acid derivatives against human cancer cell lines.

Self-Validating System: The assay requires Blank Wells (media + MTT + solvent) to establish background absorbance, and Vehicle Controls (cells + 0.1% DMSO) to establish the 100% viability baseline. The calculated IC50 is only valid if the generated dose-response curve achieves a lower asymptote near 0% viability at high compound concentrations, proving total cell death rather than mere cytostasis.

Causality of Experimental Choices: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We specifically mandate the use of Dimethyl Sulfoxide (DMSO) rather than acidified isopropanol for the final solubilization step. DMSO provides superior, rapid dissolution kinetics for the dense, intracellular purple formazan crystals. This eliminates optical scattering artifacts at the 570 nm read wavelength, ensuring a strictly linear dynamic range.

Step-by-Step Methodology:

-

Seeding: Seed A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

-

Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the isonicotinic acid derivative (0.1 µM to 200 µM). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

-

Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well.

-

Agitation: Place the plate on an orbital shaker for 10 minutes protected from light to ensure complete crystal dissolution.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Rational Design & QSAR Optimization

The future of the isonicotinic acid scaffold relies on iterative Rational Drug Design. By employing 3D-QSAR and molecular docking, researchers can predict the biological activity of theoretical derivatives before synthesis. For example, hydrazide-hydrazones synthesized via the condensation of isonicotinic acid hydrazide with aromatic aldehydes have shown improved lipophilicity, directly correlating with enhanced broad-spectrum antimicrobial activity against both Gram-positive/negative bacteria and Candida spp.[5].

Fig 2. Iterative QSAR and molecular docking workflow for derivative optimization.

Conclusion

The isonicotinic acid scaffold remains a highly fertile ground for drug discovery. By understanding the causal relationships between chemical structure (e.g., pyridine nitrogen basicity, side-chain lipophilicity) and biological targets (e.g., KatG, DHODH), researchers can systematically engineer derivatives with high potency and selectivity. Rigorous, self-validating in vitro methodologies ensure that these optimized leads translate reliably into preclinical development.

References

-

Seydel, J. K., et al. "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type". Journal of Medicinal Chemistry / PubMed. URL: [Link]

-

Ohlan, R., et al. "Antibacterial Activities of Isonicotinic acid derivatives". ResearchGate. URL:[Link]

-

Vyas, V. K., et al. "2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH)". Medicinal Chemistry Research / Springer. URL:[Link]

-

Popiołek, Ł., et al. "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening". Chemical Biology & Drug Design / PubMed. URL:[Link]

Sources

- 1. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutylmethoxy Group: A Strategic Asset in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the efficacy, selectivity, and pharmacokinetic profile of a drug candidate. Among these, the cyclobutylmethoxy group has emerged as a valuable moiety, offering a unique combination of steric bulk, conformational rigidity, and metabolic stability. This technical guide provides a comprehensive analysis of the multifaceted role of the cyclobutylmethoxy group in molecular interactions, drawing upon structural biology, computational chemistry, and experimental pharmacology. We will delve into the physicochemical properties of this group, explore its impact on ligand-target binding through detailed case studies, and provide field-proven methodologies for its investigation. This guide is intended to serve as a key resource for researchers and drug development professionals seeking to leverage the advantageous properties of the cyclobutylmethoxy group in the design of next-generation therapeutics.

Introduction: The Rise of Small Cycloalkyl Moieties in Drug Design

The ever-present challenge in drug discovery is the design of small molecules that exhibit high affinity and selectivity for their biological target while possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. In recent years, there has been a notable trend towards the incorporation of small, saturated carbocyclic rings, such as cyclobutane, into drug candidates.[1][2] Unlike their linear or larger cyclic counterparts, these strained ring systems offer a unique set of properties that can be strategically exploited by medicinal chemists.

The cyclobutane ring, in particular, adopts a puckered conformation, which can impart a degree of conformational constraint on the molecule.[3][4] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency. Furthermore, the increased sp3 character of the cyclobutane scaffold can improve aqueous solubility and metabolic stability by reducing planarity and presenting a less favorable substrate for metabolic enzymes.[3]

When this carbocycle is further functionalized, for instance, as a cyclobutylmethoxy group, it combines the conformational benefits of the cyclobutane ring with the electronic and hydrogen-bonding potential of the methoxy ether. This guide will specifically explore the synergistic effects of this combination and its implications for molecular interactions in a biological context.

Physicochemical Properties of the Cyclobutylmethoxy Group

To understand the role of the cyclobutylmethoxy group in molecular interactions, it is essential to first consider its fundamental physicochemical properties.

| Property | Description | Implication in Drug Design |

| Lipophilicity (logP) | The cyclobutyl ring is inherently lipophilic, while the methoxy group contributes a degree of polarity. The overall logP of a molecule containing a cyclobutylmethoxy group will be influenced by the rest of the scaffold, but this group generally increases lipophilicity compared to a simple methoxy or hydroxyl group. | Can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor solubility and off-target effects. |

| Shape and Conformation | The cyclobutane ring exists in a dynamic equilibrium between puckered conformations. The methoxy group attached to the cyclobutane ring via a methylene linker adds rotational flexibility. | The puckered nature of the ring can be used to orient substituents in specific vectors to optimize interactions with the target. The flexibility of the methoxy linker allows for fine-tuning of the positioning of the oxygen atom for potential hydrogen bonding. |

| Hydrogen Bonding Capacity | The ether oxygen of the methoxy group can act as a hydrogen bond acceptor. | This provides a crucial point of interaction with hydrogen bond donors (e.g., backbone amides, side chains of polar amino acids) within a protein binding site, contributing to binding affinity and selectivity. |

| Metabolic Stability | The cyclobutane ring is generally more resistant to metabolic oxidation compared to more flexible alkyl chains or larger cycloalkanes. The methoxy group can be a site of O-demethylation, but its metabolic fate is influenced by the surrounding chemical environment. | Incorporation of the cyclobutylmethoxy group can block metabolically labile positions and improve the pharmacokinetic profile of a drug candidate. |

The Cyclobutylmethoxy Group in Action: Molecular Interactions with Biological Targets

The true value of the cyclobutylmethoxy group is revealed in its interactions within the complex environment of a biological target. These interactions can be broadly categorized as hydrophobic, steric, and hydrogen bonding.

Hydrophobic and van der Waals Interactions

The non-polar surface of the cyclobutane ring is adept at engaging in favorable hydrophobic and van der Waals interactions with non-polar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine.[5] By displacing ordered water molecules from these hydrophobic regions, the cyclobutylmethoxy group can contribute significantly to the overall binding free energy through the hydrophobic effect.[6]

Diagram: Hydrophobic Interactions of the Cyclobutylmethoxy Group

Caption: The cyclobutane ring engaging in hydrophobic interactions.

Steric Influence and Conformational Restriction

The defined three-dimensional shape of the cyclobutyl group can be used to fill specific sub-pockets within a binding site, thereby enhancing selectivity for the target protein over closely related off-targets.[3] Furthermore, by restricting the number of accessible conformations of a flexible linker, the cyclobutylmethoxy group can pre-organize the ligand into a bioactive conformation, which minimizes the entropic cost of binding.[3]

Hydrogen Bonding: The Critical Role of the Methoxy Oxygen

While the cyclobutane ring primarily engages in non-polar interactions, the ether oxygen of the methoxy group provides a crucial opportunity for directed hydrogen bonding. This interaction with a hydrogen bond donor on the protein, such as the backbone NH of an amino acid or the side chain of residues like asparagine or glutamine, can significantly increase binding affinity and contribute to the ligand's orientation within the binding site.

Diagram: Hydrogen Bonding Interaction

Caption: The methoxy oxygen acting as a hydrogen bond acceptor.

Case Study: Substituted Phenyl Cyclobutylureas as sEH Inhibitors

A recent study on substituted phenyl cyclobutylureas as potential modulators of inflammatory responses provides valuable insights into the role of the cyclobutyl and methoxy groups in ligand design.[1][7] In this work, a series of compounds were synthesized and evaluated for their inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases.

The core scaffold consisted of a urea linker connecting a cyclobutyl group and a substituted phenyl ring. The rationale for including the cyclobutyl group was its known ability to occupy a hydrophobic pocket in the sEH enzyme and to confer favorable pharmacokinetic properties.[1] The study explored various substituents on the phenyl ring, including a methoxy group, to establish structure-activity relationships (SAR).

While the study did not isolate the cyclobutylmethoxy group as a single substituent, the comparison of analogs with and without the methoxy group allows for an inference of its contribution. For instance, compound 12e with a 4-methoxybenzoyl substituent exhibited the highest sEH inhibitory activity in a related series.[7] This suggests that the methoxy group, in conjunction with the cyclobutyl moiety, plays a significant role in optimizing the interactions within the sEH binding site, likely through a combination of hydrophobic interactions from the cyclobutane and potential hydrogen bonding from the methoxy oxygen.

Experimental Methodologies for Studying Cyclobutylmethoxy Interactions

A multi-pronged experimental approach is necessary to fully elucidate the role of the cyclobutylmethoxy group in molecular interactions.

X-Ray Crystallography

High-resolution X-ray crystallography of a ligand-protein complex provides the most definitive evidence of molecular interactions.[8][9]

Experimental Protocol: Co-crystallization of a Target Protein with a Cyclobutylmethoxy-Containing Ligand

-

Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

-

Ligand Preparation: Synthesize and purify the cyclobutylmethoxy-containing compound. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

-

Crystallization Screening: Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of crystallization screens. The protein is mixed with the ligand at a molar excess (e.g., 1:5) prior to setting up the drops.

-

Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and ligand concentration.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data, solve the structure by molecular replacement (if a homologous structure is available), and refine the model against the experimental data.

-

Analysis: Analyze the final refined structure to visualize the interactions between the cyclobutylmethoxy group and the protein, including hydrophobic contacts, hydrogen bonds, and the displacement of water molecules.[6]

Diagram: X-Ray Crystallography Workflow

Caption: Workflow for determining ligand-protein interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

-

Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Add the cyclobutylmethoxy-containing ligand to the desired concentration.

-

NMR Data Acquisition: Acquire a series of 1D proton NMR spectra. One set of spectra will have on-resonance saturation of protein signals, and another will have off-resonance saturation as a control.

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD NMR spectrum.

-

Analysis: Protons on the ligand that are in close proximity to the protein will show signals in the STD spectrum. The intensity of these signals is proportional to the proximity, thus identifying the binding epitope of the ligand, including the protons of the cyclobutyl and methoxy groups.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Computational Modeling

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the putative binding mode of a cyclobutylmethoxy-containing ligand and the dynamics of the ligand-protein complex.[3]

Impact on Pharmacokinetics and Drug Metabolism

The cyclobutylmethoxy group can significantly influence the ADME properties of a drug candidate.

-

Absorption: The moderate lipophilicity imparted by this group can enhance passive diffusion across the gut wall.

-

Distribution: The ability to engage in both hydrophobic and hydrogen bonding interactions can affect plasma protein binding and tissue distribution.

-

Metabolism: As previously mentioned, the cyclobutane ring is often introduced to block sites of metabolism. While the methoxy group can be a site of O-demethylation by cytochrome P450 enzymes, the steric bulk of the adjacent cyclobutyl group may hinder this process, thereby improving metabolic stability.

-

Excretion: The overall polarity and metabolic profile of the molecule will determine its primary route of excretion.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the cyclobutylmethoxy-containing compound at a fixed concentration (e.g., 1 µM) with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Conclusion and Future Perspectives

The cyclobutylmethoxy group represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint, steric bulk, and hydrogen bonding capability allows for the fine-tuning of ligand-target interactions to enhance potency and selectivity. Furthermore, its inherent metabolic stability can lead to improved pharmacokinetic profiles. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we anticipate that the strategic application of the cyclobutylmethoxy group will play an increasingly important role in the development of innovative and effective therapeutics across a wide range of disease areas. Future work will likely focus on the synthesis of novel cyclobutylmethoxy-containing building blocks and their incorporation into diverse chemical scaffolds to further explore their potential in drug discovery.

References

-

Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. ResearchGate. [Link]

-

In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. degruyter.com. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

-

GPCR Radioligand Binding. Eurofins Discovery. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

-

Protein X-Ray Structure Validation: Key Criteria. BiteSize Bio. [Link]

-

x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. [Link]

-

Drug Metabolism and Pharmacokinetic Diversity of Ranunculaceae Medicinal Compounds. ResearchGate. [Link]

-

The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

-

Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Pharmacokinetics and Metabolic Drug Interactions. ResearchGate. [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [Link]

-

qFit 3: Protein and ligand multiconformer modeling for X-ray crystallographic and single-particle cryo-EM density maps. eScholarship. [Link]

-

A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. [Link]

-

Introduction to ligand chemistry in protein X-ray structures. Grade Web Server. [Link]

-

Screening for Inhibitors of Kinase Autophosphorylation. Springer Nature Experiments. [Link]

-

Pharmacokinetics and Metabolism in Early Drug Discovery. PubMed. [Link]

-

Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Dove Press. [Link]

-

GPCR Radioligand Binding. Eurofins Discovery. [Link]

-

Molecular Interactions. Cambridge MedChem Consulting. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Introduction to ligand chemistry in protein X-ray structures [grade.globalphasing.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Pharmacophore of Isonicotinic Acid Scaffolds

Abstract

The isonicotinic acid scaffold, a pyridine ring substituted with a carboxylic acid at the 4-position, is a cornerstone of modern medicinal chemistry. Its derivatives, most notably the antitubercular drug isoniazid, have demonstrated a vast range of biological activities.[1][2][3] This guide provides an in-depth exploration of the isonicotinic acid pharmacophore, detailing its essential structural features and the methodologies used to elucidate, validate, and exploit these features in drug design. We will dissect the structure-activity relationships (SAR) that govern its efficacy, present detailed protocols for computational and experimental validation, and use the seminal case of isoniazid to illustrate these principles in action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

The Isonicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a simple heterocyclic motif that has given rise to a plethora of clinically significant drugs. Its derivatives have been developed to treat a wide array of diseases, including tuberculosis, cancer, diabetes, and hypertension.[2][3] The scaffold's utility stems from its unique combination of properties: a planar aromatic ring capable of π-stacking interactions, a nitrogen atom that acts as a hydrogen bond acceptor, and a carboxylic acid (or a derivative thereof, like a hydrazide) that provides crucial hydrogen bond donor and acceptor capabilities.[1][4]

The most iconic derivative is isonicotinic acid hydrazide (isoniazid, INH), a first-line treatment for tuberculosis for decades.[1][5][6] The simplicity of the INH structure has made it a frequent subject of chemical modification, leading to a deep understanding of its structure-activity relationships and pharmacophoric requirements.[1]

Defining the Isonicotinic Acid Pharmacophore

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to exert a specific biological activity.[7] For the isonicotinic acid scaffold, the core pharmacophore can be distilled into several key features.

The fundamental pharmacophoric features include:

-

Aromatic Ring (AR): The pyridine ring itself serves as a critical aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with the biological target.

-

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Its reactivity is essential for the biological activity of some derivatives.[8]

-

Hydrogen Bond Donor/Acceptor (HBD/HBA): The substituent at the 4-position, typically a hydrazide or a related functional group, is a critical pharmacophoric element, providing both hydrogen bond donor (N-H) and acceptor (C=O) functionalities.[1][9]

These features are spatially arranged in a specific orientation that allows for optimal interaction with the target protein's binding site.

Caption: Core pharmacophore of the isonicotinic acid hydrazide scaffold.

Methodologies for Pharmacophore Elucidation and Validation

Identifying and validating a pharmacophore model is a critical, multi-step process that combines computational prediction with rigorous experimental confirmation.[10][11] This dual approach ensures that the resulting model is not only theoretically sound but also predictive of real-world biological activity.

Computational Approaches

Computational modeling is the first step in defining a pharmacophore, allowing for the rapid screening of vast chemical libraries and the generation of testable hypotheses.[10][11] Two primary strategies are employed: ligand-based and structure-based modeling.[11][12]

-

Ligand-Based Pharmacophore Modeling (LBPM): This method is used when the 3D structure of the biological target is unknown.[10] It relies on a set of known active molecules, assuming they exert their effect by binding to the same site and therefore must share common chemical features arranged in a similar 3D orientation.[11]

-

Causality: The logic behind LBPM is that a shared structural and electronic profile among diverse active molecules is unlikely to be coincidental and points to the essential features for bioactivity. By aligning these molecules, a common pharmacophore hypothesis can be generated.[7]

-

-

Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein is available (e.g., from X-ray crystallography or Cryo-EM), this method can be used.[11][12] The binding pocket is analyzed to identify key interaction points—hydrogen bond donors/acceptors, hydrophobic regions, etc.—that a ligand must complement to bind effectively.[12]

-

Causality: SBPM directly derives the pharmacophore from the physical and chemical environment of the target's active site. This provides a highly rational and mechanistically grounded model for designing novel ligands. Molecular docking simulations are often used to test how well potential ligands fit this structure-based model.[13]

-

Caption: Computational workflows for pharmacophore model generation.

Experimental Validation: A Self-Validating System

A computational model is only a hypothesis. Experimental validation is essential to confirm its predictive power and relevance.[11] The process should be designed as a self-validating system where each experiment provides feedback to refine the model.

Protocol: Structure-Activity Relationship (SAR) Study

This protocol describes a systematic approach to validate a pharmacophore model by synthesizing and testing analogues of a lead compound.

-

Objective: To probe the importance of each predicted pharmacophoric feature (e.g., HBA, HBD, aromatic ring) by systematically modifying the lead compound's structure.

-

Methodology:

-

Step 1: Analogue Synthesis: Synthesize a focused library of analogues where each molecule alters one specific feature. For an isonicotinic acid derivative, this could include:

-

Modifying the pyridine ring (e.g., moving the nitrogen to position 2 or 3).

-

Altering the hydrazide moiety (e.g., replacing it with an amide or reversing it).

-

Adding substituents to the pyridine ring to probe for steric or electronic effects.[1]

-

-

Step 2: Biological Assay: Test the parent compound and all synthesized analogues in a relevant biological assay (e.g., measuring Minimum Inhibitory Concentration (MIC) for antibacterial activity).[5]

-

Step 3: Data Analysis & Interpretation: Correlate the structural changes with the observed changes in biological activity. A significant loss of activity upon modification of a feature provides strong evidence for its importance in the pharmacophore.

-

-

Self-Validation:

-

Positive Control: The original, unmodified lead compound should show high activity.

-

Negative Control: An analogue where a critical feature is removed (e.g., replacing the hydrazide with a simple alkyl chain) is predicted to be inactive. If it retains activity, the initial hypothesis is flawed and must be revised.

-

Systematic Probing: The results should show a logical trend. For example, replacing a hydrogen bond donor with a non-donating group should abolish activity if that interaction is critical.

-

Data Presentation: Example SAR Table for Isonicotinic Acid Derivatives

| Compound ID | Modification from Lead (Isoniazid) | Feature Probed | MIC (µg/mL)[5] | Interpretation |

| Lead (INH) | - | Core Scaffold | 0.04 | Baseline high activity |

| Analogue 1 | Pyridine N moved to position 3 (Nicotinic) | HBA Position | > 100 | Confirms 4-pyridyl nitrogen is critical |